4-Methylthio-1-indanone
Description
Significance of Indanone Scaffolds in Modern Organic Synthesis
The indanone scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is recognized as a privileged structure in organic and medicinal chemistry. acs.orgacs.orgrsc.org These frameworks are core components of numerous biologically active natural products and synthetic molecules. acs.orgnih.gov Their importance is underscored by their role as crucial intermediates in the synthesis of complex molecular architectures, including medicinally significant compounds. researchgate.netrsc.org For instance, the well-known Alzheimer's disease medication, Donepezil, is an indanone derivative, highlighting the therapeutic relevance of this chemical class. acs.org
The synthesis of indanones has been a subject of extensive research, with numerous methods developed for their construction. The most prevalent of these is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govmdpi.comorgsyn.org This reaction typically employs a strong acid catalyst, such as polyphosphoric acid or superacids like triflic acid, to facilitate the ring closure. mdpi.comnih.gov Other notable synthetic strategies include the Nazarov cyclization, palladium-catalyzed carbonylative cyclizations, and various one-pot multicomponent reactions. nih.govrsc.orgorganic-chemistry.org The versatility of these synthetic routes allows for the preparation of a diverse library of substituted indanones, each with potentially unique properties and applications. nih.gov
Role of Methylthio Moieties in Contemporary Chemical Research
Sulfur-containing functional groups are integral to the field of medicinal chemistry, and the methylthio (-SCH3) group is a prominent example. The incorporation of a methylthio moiety into a molecular scaffold can significantly influence its physicochemical and biological properties. orgsyn.org The sulfur atom can alter electronic distribution, lipophilicity, and metabolic stability, which in turn affects how the molecule interacts with biological targets like enzymes and receptors. organic-chemistry.orgresearchgate.net
The methylthio group is found in various bioactive compounds and can be crucial for their therapeutic effects. organic-chemistry.org Furthermore, the methyl group itself is a key player in medicinal chemistry, with its addition to a lead compound sometimes resulting in a dramatic increase in potency—a phenomenon often referred to as the "magic methyl" effect. mdpi.com In synthetic chemistry, the methylthio group can serve as a versatile handle for further molecular elaboration through oxidation to sulfoxide (B87167) or sulfone, or through other transformations at the sulfur center.
Overview of 4-Methylthio-1-indanone within the Context of Substituted Indanone Derivatives
This compound is a specific derivative of the indanone family, characterized by the presence of a methylthio group at the 4-position of the aromatic ring. While direct and extensive research on this particular isomer is not widely documented in available literature, its chemical nature can be understood through the principles of indanone chemistry and the influence of the methylthio substituent.
The synthesis of this compound would most logically proceed via the intramolecular Friedel-Crafts cyclization of 3-(3-(methylthio)phenyl)propanoic acid. This precursor could be prepared from commercially available 3-(methylthio)aniline (B157570) through standard synthetic transformations. The cyclization step, promoted by a strong acid, would yield the target indanone.
Given the established importance of both the indanone core and the methylthio group, this compound represents an interesting, albeit underexplored, chemical entity. It serves as a potential building block for the synthesis of more complex, biologically active molecules, by analogy with other substituted indanones used in drug discovery and materials science. acs.org
Predicted Physicochemical and Spectroscopic Data
As specific experimental data for this compound is scarce in the public domain, the following properties are predicted based on the known characteristics of analogous compounds.
Table 1: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| Appearance | Likely a solid at room temperature |
Hypothetical Spectroscopic Analysis
A hypothetical spectroscopic analysis provides insight into the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak would appear in the region of 1690-1710 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the ketone. Aromatic C-H stretching would be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methylene (B1212753) groups would appear just below this value (2850-2960 cm⁻¹ ). The spectrum would also feature bands for aromatic C=C stretching around 1600 cm⁻¹ and 1470 cm⁻¹ . A C-S stretching vibration, typically weaker, would be expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure.
¹H NMR: The proton spectrum would exhibit distinct signals. The three aromatic protons on the benzene ring would appear as complex multiplets between δ 7.0-7.8 ppm . The two methylene groups of the cyclopentanone ring would resonate as two triplets around δ 3.0-3.3 ppm (for the CH₂ adjacent to the aromatic ring) and δ 2.6-2.8 ppm (for the CH₂ adjacent to the carbonyl group). A sharp singlet for the three protons of the methylthio group (-SCH₃) would be expected in the upfield region, around δ 2.5 ppm .
¹³C NMR: The carbon spectrum would show ten distinct signals. The carbonyl carbon would be the most downfield signal, appearing around δ 205-207 ppm . The aromatic carbons would resonate in the δ 120-155 ppm range, with the carbon attached to the sulfur atom appearing in this region. The two methylene carbons would be found at approximately δ 36 ppm and δ 26 ppm . The methyl carbon of the -SCH₃ group would give a signal in the upfield region, around δ 15-20 ppm . researchgate.net
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H | 7.0 - 7.8 | m |
| -CH₂- (alpha to Ar) | 3.0 - 3.3 | t |
| -CH₂- (alpha to C=O) | 2.6 - 2.8 | t |
| -SCH₃ | ~2.5 | s |
| ¹³C NMR | ||
| C=O | 205 - 207 | |
| Aromatic-C | 120 - 155 | |
| -CH₂- | ~36 | |
| -CH₂- | ~26 |
Mass Spectrometry (MS)
In a mass spectrum, this compound would show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (178.25). Common fragmentation patterns would likely include the loss of a carbonyl group (CO, 28 Da) to give a fragment at m/z 150, and potential cleavage of the methylthio group.
Structure
3D Structure
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10OS/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
XZOKCALJLRKWLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Methylthio 1 Indanone
Reactions at the Carbonyl Group of the Indanone Core
The carbonyl group at the 1-position of the indanone ring is a primary site for nucleophilic attack. This reactivity allows for the transformation of the ketone into a variety of other functional groups, including alcohols through reduction and new carbon-carbon bonds via the addition of organometallic reagents.
Common transformations involving the carbonyl group include:
Reduction: The ketone can be reduced to a secondary alcohol, 4-(methylthio)-2,3-dihydro-1H-inden-1-ol. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl carbon results in the formation of tertiary alcohols after an aqueous workup. This reaction is a powerful tool for introducing new alkyl or aryl substituents at the 1-position. rsc.orgnih.govnih.gov
Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into an alkene. chemicalbook.commasterorganicchemistry.comnih.gov This involves the reaction of 4-Methylthio-1-indanone with a phosphonium ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. chemicalbook.commasterorganicchemistry.comnih.gov
Table 1: Examples of Reactions at the Carbonyl Group
| Reaction Type | Reactant | Reagents | Product |
| Reduction | This compound | 1. NaBH₄, MeOH2. H₂O | 4-(methylthio)-2,3-dihydro-1H-inden-1-ol |
| Grignard Reaction | This compound | 1. CH₃MgBr, Et₂O2. H₃O⁺ | 1-methyl-4-(methylthio)-2,3-dihydro-1H-inden-1-ol |
| Wittig Reaction | This compound | Ph₃P=CH₂, THF | 4-(methylthio)-1-methylene-2,3-dihydro-1H-indene |
Electrophilic and Nucleophilic Aromatic Substitution on the Indanone Ring
The benzene (B151609) ring of the indanone scaffold can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents: the deactivating carbonyl group and the activating methylthio group.
In electrophilic aromatic substitution, the methylthio group (-SCH₃) is an ortho-, para-directing activator due to the ability of the sulfur atom to donate electron density to the ring through resonance. organicchemistrytutor.comlumenlearning.comlibretexts.org Conversely, the acyl group of the indanone ring is a deactivating meta-director. The outcome of an electrophilic substitution reaction will therefore depend on the interplay of these directing effects. Generally, the activating ortho-, para-directing effect of the methylthio group is expected to dominate, leading to substitution at positions 5 and 7.
Potential electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst like AlCl₃. wikipedia.orgchemistrysteps.comlibretexts.org
Nucleophilic aromatic substitution on the indanone ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reactant | Reagents | Major Product(s) |
| Nitration | This compound | HNO₃, H₂SO₄ | 5-Nitro-4-(methylthio)-1-indanone and 7-Nitro-4-(methylthio)-1-indanone |
| Bromination | This compound | Br₂, FeBr₃ | 5-Bromo-4-(methylthio)-1-indanone and 7-Bromo-4-(methylthio)-1-indanone |
Chemical Modifications of the Methylthio Moiety
The sulfur atom of the methylthio group is susceptible to oxidation and can also serve as a point for further derivatization.
The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the substituent, with the sulfoxide (-SOCH₃) and sulfonyl (-SO₂CH₃) groups being strongly electron-withdrawing.
Common oxidizing agents for these transformations include:
meta-Chloroperoxybenzoic acid (m-CPBA): A versatile reagent that can be used for the controlled oxidation of sulfides to sulfoxides and further to sulfones.
Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as sodium tungstate, to achieve oxidation to the sulfone. google.com
The oxidation state of the sulfur atom can have a profound impact on the biological activity and chemical reactivity of the molecule.
Table 3: Oxidation of the Methylthio Group
| Product | Reactant | Reagents |
| 4-(Methylsulfinyl)-1-indanone | This compound | m-CPBA (1 equivalent), CH₂Cl₂ |
| 4-(Methylsulfonyl)-1-indanone | This compound | m-CPBA (2 equivalents), CH₂Cl₂ or H₂O₂, Na₂WO₄ |
The sulfur atom of the methylthio group can potentially act as a nucleophile or be targeted for other transformations. For instance, aryl methyl sulfoxides can participate in cross-coupling reactions. researchgate.netacs.orgresearchgate.net After oxidation of this compound to the corresponding sulfoxide, the methylsulfinyl group could potentially be employed as a leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various other substituents at the 4-position. researchgate.net
Derivatization Strategies and Functional Group Interconversions on the Indanone Scaffold
The indanone scaffold itself is a versatile platform for a variety of derivatization strategies beyond reactions at the primary functional groups. beilstein-journals.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.net
Key derivatization strategies include:
α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) can be functionalized. For example, α-alkylation can introduce new substituents at the 2-position of the indanone ring. rsc.org
Condensation Reactions: The α-hydrogens of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with aldehydes in a Knoevenagel or aldol-type condensation to form α,β-unsaturated ketones. nih.govwikipedia.orgnih.govsciforum.netresearchgate.netarkat-usa.org This is a common strategy for extending the carbon framework of the molecule. nih.govnih.govresearchgate.net
Table 4: Examples of Indanone Scaffold Derivatization
| Reaction Type | Reactants | Reagents | Product |
| α-Alkylation | This compound | 1. LDA, THF2. CH₃I | 2-Methyl-4-(methylthio)-1-indanone |
| Knoevenagel Condensation | This compound, Benzaldehyde | Piperidine, EtOH | 2-Benzylidene-4-(methylthio)-1-indanone |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methylthio 1 Indanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Methylthio-1-indanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the carbonyl group, the aromatic ring, and the methylthio substituent.
The spectrum can be divided into three main regions:
Aliphatic Region: Two methylene (B1212753) groups (-CH₂-) are present in the five-membered ring. The protons at C-2, adjacent to the carbonyl group, are expected to appear as a triplet at approximately 2.7-3.1 ppm. The protons at C-3, adjacent to the aromatic ring, would likely appear as a triplet around 3.0-3.4 ppm.
Methyl Region: The methyl protons of the thioether group (-SCH₃) are anticipated to produce a sharp singlet signal, typically in the range of 2.4-2.6 ppm.
Aromatic Region: The aromatic ring has three protons. The proton at C-7, adjacent to the carbonyl group, is expected to be the most deshielded, appearing as a doublet around 7.6-7.8 ppm. The proton at C-5 would likely appear as a doublet, and the C-6 proton as a doublet of doublets, with chemical shifts influenced by the electron-donating nature of the methylthio group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~ 2.7 - 3.1 | Triplet | 2H |
| H-3 | ~ 3.0 - 3.4 | Triplet | 2H |
| -SCH₃ | ~ 2.4 - 2.6 | Singlet | 3H |
| Aromatic H (H-5, H-6, H-7) | ~ 7.2 - 7.8 | Multiplets | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, ten unique carbon signals are expected.
Carbonyl Carbon: The ketone carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield, typically in the range of 205-208 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the methylthio group (C-4) and the quaternary carbons (C-3a and C-7a) will have their chemical shifts influenced by their substituents. Aromatic carbons typically resonate between 120-155 ppm.
Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will appear in the upfield region of the spectrum, generally between 25-40 ppm.
Methyl Carbon: The carbon of the methylthio group (-SCH₃) will be the most shielded, appearing furthest upfield, typically around 15-20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~ 205 - 208 |
| C-2 (-CH₂-) | ~ 36 - 38 |
| C-3 (-CH₂-) | ~ 26 - 28 |
| C-3a (Quaternary Ar-C) | ~ 153 - 155 |
| C-4 (Ar-C-S) | ~ 140 - 145 |
| C-5 (Ar-C-H) | ~ 125 - 128 |
| C-6 (Ar-C-H) | ~ 128 - 131 |
| C-7 (Ar-C-H) | ~ 124 - 127 |
| C-7a (Quaternary Ar-C) | ~ 135 - 138 |
| -SCH₃ | ~ 15 - 20 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity of the atoms. tamu.edu
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak would be expected between the signals for the H-2 and H-3 protons, confirming their neighboring relationship in the five-membered ring. Similarly, correlations among the aromatic protons would confirm their sequence on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the proton signal at ~2.5 ppm to the methyl carbon at ~15-20 ppm, confirming the -SCH₃ group. It would also connect each aliphatic and aromatic proton signal to its corresponding carbon signal, aiding in the unambiguous assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and confirming the placement of substituents. Key expected correlations for this compound would include:
A correlation from the methyl protons (-SCH₃) to the aromatic carbon C-4.
Correlations from the H-2 protons to the carbonyl carbon C-1 and the aromatic carbon C-7a.
Correlations from the aromatic protons to neighboring carbons, helping to piece together the entire molecular puzzle.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk The molecular formula of this compound is C₁₀H₁₀OS, giving it a molecular weight of approximately 178.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 178. This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of aromatic ketones is often driven by cleavages adjacent to the carbonyl group and within the aliphatic ring. libretexts.org
Key expected fragmentation pathways for this compound include:
Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 150.
Loss of a Methyl Radical: Cleavage of the S-CH₃ bond could result in the loss of a methyl radical (•CH₃), producing an ion at m/z 163.
Loss of a Thiomethyl Radical: Loss of the entire thiomethyl radical (•SCH₃) would lead to an ion at m/z 131.
Cleavage of the Aliphatic Ring: The five-membered ring can undergo cleavage, leading to various smaller fragments.
The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. libretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, allowing for their identification. nist.gov
For this compound, the key vibrational modes would be:
C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected for the carbonyl (ketone) group, typically appearing in the region of 1690-1720 cm⁻¹. This is one of the most diagnostic peaks for this molecule.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: These are observed as bands just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak intensity bands for the benzene ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-S Stretch: The carbon-sulfur stretching vibration is expected to produce a weak band in the fingerprint region, typically around 600-800 cm⁻¹.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-S bond, which may be weak in the IR spectrum.
X-Ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. By analyzing the diffraction pattern, a precise 3D map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.
While a specific crystal structure for this compound itself is not reported in publicly available literature, an analysis of a derivative would provide invaluable information. Such a study would confirm:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the indanone core and the methylthio substituent.
Conformation: The planarity of the benzene ring and the conformation of the five-membered cyclopentanone (B42830) ring (which is often nearly planar or adopts a slight envelope conformation).
Intermolecular Interactions: Details about how the molecules pack in the crystal, including any significant intermolecular forces like hydrogen bonds, dipole-dipole interactions, or π-stacking between aromatic rings.
This technique provides the ultimate confirmation of the structural assignments made by other spectroscopic methods.
Computational Chemistry and Theoretical Investigations of 4 Methylthio 1 Indanone
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying the structure and reactivity of molecules like 4-Methylthio-1-indanone. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating various molecular properties. Studies on substituted 1-indanones, such as 5,6-dimethoxy-1-indanone, frequently use DFT to analyze molecular structures, spectroscopic properties, and electronic characteristics. dntb.gov.ua These calculations form the foundation for more detailed analyses, including frontier orbital analysis and molecular electrostatic potential mapping.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, characterizing the molecule's nucleophilic potential, while the LUMO acts as an electron acceptor, indicating its electrophilic potential. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom of the methylthio group, while the LUMO is likely centered on the electron-deficient carbonyl group and the fused benzene (B151609) ring. The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors that quantify the molecule's chemical behavior. ajchem-a.com
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
This table describes the common global reactivity descriptors calculated from HOMO and LUMO energies derived from DFT computations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is anticipated to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons.
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. Positive potentials are expected around the hydrogen atoms of the aromatic ring and the aliphatic protons adjacent to the carbonyl group.
Neutral Regions (Green): These areas represent regions with near-zero potential.
The MEP surface provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from frontier orbital analysis. researchgate.net
Conformational Analysis and Energy Minima Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. The five-membered cyclopentanone (B42830) ring in the 1-indanone (B140024) core is not planar and can adopt various conformations, such as envelope or twisted forms, to relieve ring strain. The specific substituents on the indanone skeleton influence the relative stability of these conformers.
Computational studies on substituted 1-indanones, including derivatives like 5,6-dimethoxy-1-indanone and complex hydrazones, have utilized methods such as the MMFF94 force field for initial searches, followed by higher-level quantum mechanical optimizations (e.g., HF/6-31G(d) or DFT) to locate and verify the energy minima of different conformers. dntb.gov.uaconicet.gov.ar For this compound, theoretical calculations would be necessary to determine the preferred conformation of the five-membered ring and the rotational orientation of the methylthio group relative to the aromatic ring to identify the global energy minimum structure.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry offers reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu These calculations provide isotropic shielding values that are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). github.io
IR Spectroscopy: The vibrational frequencies in an infrared spectrum correspond to the vibrational modes of the molecule. DFT frequency calculations can predict these frequencies with good accuracy. The results can be used to assign experimental IR bands to specific functional group vibrations, such as the characteristic C=O stretch of the ketone in this compound. dntb.gov.ua
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of molecules. youtube.com This method can predict the absorption wavelengths (λmax) that correspond to electronic excitations, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These predicted spectra are useful for interpreting the experimental UV-Vis absorption profile.
Table 2: Computationally Predicted Spectroscopic Data for a Representative 1-Indanone Derivative
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | δ (ppm) for aromatic protons | 7.0 - 8.0 ppm |
| ¹³C NMR | δ (ppm) for C=O carbon | ~200 ppm |
| IR | Wavenumber (cm⁻¹) for C=O stretch | ~1700 - 1720 cm⁻¹ |
Note: These are typical predicted values for a 1-indanone core and are for illustrative purposes. Actual values for this compound would require specific calculations.
Computational Modeling of Reaction Pathways and Transition States
DFT calculations are a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies (the energy difference between reactants and the transition state) allows for the determination of the most favorable reaction pathway.
For instance, computational studies on the rhodium-catalyzed C-C bond activation of 1-indanones have used DFT to model the entire catalytic cycle. nih.gov These models explored the energies of intermediates and transition states for key steps like oxidative addition, alkyne coordination, and migratory insertion. Such studies revealed why 1-indanones are reactive substrates while simple cyclopentanones are not, attributing the difference to stabilizing π-π interactions and lower activation barriers in the indanone system. nih.gov Similar computational modeling could be applied to predict the reactivity of this compound in various chemical transformations.
Quantitative Structure-Reactivity Relationship (QSRR) Predictions
Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or other properties. semanticscholar.org These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical information—to predict the behavior of new or untested compounds.
While specific QSRR studies on this compound are not available, related Quantitative Structure-Activity Relationship (QSAR) models have been developed for complex 1-indanone derivatives to predict their biological activity. conicet.gov.ar In such a study, various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) are calculated for a set of related molecules. Statistical methods are then used to build an equation that links these descriptors to the observed activity or reactivity. conicet.gov.ar A similar QSRR approach could be developed for a series of substituted 1-indanones to predict their reaction rates, equilibrium constants, or other chemical properties based on descriptors derived from their computationally optimized structures.
Mechanistic Studies of Reactions Involving 4 Methylthio 1 Indanone and Its Derivatives
Kinetic Investigations and Reaction Rate Determinations
Kinetic studies are fundamental to understanding the factors that govern the speed of a chemical reaction. For the formation of 4-Methylthio-1-indanone via intramolecular Friedel-Crafts acylation, the reaction rate is influenced by several factors including the nature of the catalyst, the concentration of reactants, and the temperature. While specific kinetic data for the cyclization of 3-(4-(methylthio)phenyl)propanoic acid is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the Friedel-Crafts acylation of thioanisole (B89551).
In a study on the acylation of thioanisole with acetic anhydride (B1165640) using a solid acid catalyst (Amberlyst-15), a theoretical model was developed to describe the kinetics of the reaction. organic-chemistry.org The model, which showed excellent agreement with experimental data, suggests that the reaction proceeds via a mechanism where both the acylating agent and the aromatic substrate adsorb onto the catalyst surface. organic-chemistry.org The surface reaction between the adsorbed species is often the rate-determining step. The rate of such reactions can be described by a Langmuir-Hinshelwood type kinetic model.
The general rate equation for such a reaction can be expressed as:
Rate = kKAKB [A] [B] / (1 + KA [A] + KB [B] + ... )2
Where:
k is the surface reaction rate constant.
KA and KB are the adsorption equilibrium constants for the reactants A and B.
[A] and [B] are the concentrations of the reactants.
While this model is for an intermolecular reaction, the principles can be extended to the intramolecular cyclization to form this compound. In this case, the reaction would be pseudo-first order, with the rate primarily dependent on the concentration of the 3-(4-(methylthio)phenyl)propanoic acid derivative. The rate would also be highly dependent on the nature and concentration of the acid catalyst.
| Parameter | Description | Implication for this compound Synthesis |
| Catalyst Type | Lewis acids (e.g., AlCl3, FeCl3) or Brønsted acids (e.g., polyphosphoric acid, H2SO4) | The choice of catalyst significantly impacts the reaction rate. Stronger acids generally lead to faster rates but may also promote side reactions. |
| Catalyst Concentration | The amount of acid catalyst used. | For Lewis acids, stoichiometric amounts are often required as the catalyst complexes with the product ketone. For strong Brønsted acids, catalytic amounts can be effective. |
| Temperature | The reaction temperature. | Higher temperatures generally increase the reaction rate, following the Arrhenius equation. However, excessive heat can lead to decomposition or unwanted side products. |
| Substrate Concentration | The concentration of the 3-(4-(methylthio)phenyl)propanoic acid derivative. | In an intramolecular reaction, the rate is typically first order with respect to the substrate concentration. |
Isotope Labeling Experiments (e.g., Kinetic Isotope Effects)
Isotope labeling is a powerful technique to probe reaction mechanisms by replacing an atom with its heavier isotope and observing the effect on the reaction rate or the position of the label in the product. wikipedia.org The kinetic isotope effect (KIE), the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (klight/kheavy), provides information about bond-breaking or bond-forming events in the rate-determining step. researchgate.net
For the intramolecular Friedel-Crafts acylation leading to this compound, a key step is the electrophilic attack on the aromatic ring, which involves the breaking of a C-H bond at the position of substitution. If this C-H bond cleavage is part of the rate-determining step, a primary kinetic isotope effect would be expected upon replacing the hydrogen with deuterium (B1214612).
However, for many electrophilic aromatic substitution reactions, including Friedel-Crafts acylation, the cleavage of the C-H bond occurs after the formation of the sigma complex (Wheland intermediate), which is the rate-determining step. In such cases, the KIE is typically close to unity (kH/kD ≈ 1), indicating that the C-H bond is not broken in the rate-limiting step. ccsenet.org
| Isotope Labeling Experiment | Mechanistic Question Addressed | Expected Outcome for this compound Synthesis |
| Deuterium labeling of the aromatic ring | Is C-H bond cleavage the rate-determining step? | A KIE (kH/kD) value close to 1 would suggest that the formation of the acylium ion and its attack on the aromatic ring to form the sigma complex is rate-limiting, which is typical for Friedel-Crafts acylations. |
| 13C labeling of the carbonyl carbon | Does the carbonyl group undergo rearrangement? | The position of the 13C label in the final this compound product would confirm the intramolecular nature of the acylation and rule out intermolecular scrambling. |
| 18O labeling of the carboxylic acid | What is the fate of the oxygen atoms during acylium ion formation? | Following the 18O label can provide evidence for the mechanism of acylium ion formation from the carboxylic acid precursor, for example, through the formation of a mixed anhydride with polyphosphoric acid. |
Elucidation of Catalytic Cycles and Reaction Intermediates
The formation of this compound via intramolecular Friedel-Crafts acylation involves a catalytic cycle driven by a strong acid, typically a Lewis acid like AlCl3 or a Brønsted acid like polyphosphoric acid (PPA). nih.gov The elucidation of this cycle involves identifying the key reactive intermediates.
With a Lewis Acid Catalyst (e.g., AlCl3):
Formation of the Acylium Ion: The precursor, 3-(4-(methylthio)phenyl)propionyl chloride, reacts with the Lewis acid to form a highly electrophilic acylium ion-Lewis acid complex.
Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring at the ortho position to the methylthio group, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The methylthio group is an ortho, para-director, and the ortho position is favored for the intramolecular cyclization to form the five-membered ring.
Deprotonation and Rearomatization: A weak base, such as the AlCl4- anion, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the this compound product complexed with the Lewis acid.
Catalyst Release: Aqueous workup is required to hydrolyze the complex and release the final product and the hydrated Lewis acid. Due to this complexation, stoichiometric amounts of the Lewis acid are often necessary. d-nb.info
With a Brønsted Acid Catalyst (e.g., Polyphosphoric Acid - PPA):
Formation of a Mixed Anhydride: The carboxylic acid precursor, 3-(4-(methylthio)phenyl)propanoic acid, reacts with PPA to form a mixed phosphoric-carboxylic anhydride. nih.gov
Formation of the Acylium Ion: This mixed anhydride can then eliminate a phosphate (B84403) group to generate the acylium ion.
Electrophilic Attack and Rearomatization: The subsequent steps of electrophilic attack on the aromatic ring and deprotonation to restore aromaticity are similar to the Lewis acid-catalyzed mechanism.
The primary intermediates in these reactions are the acylium ion and the sigma complex. Direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence is strongly supported by a wealth of mechanistic studies on Friedel-Crafts reactions. rsc.org
Applications of 4 Methylthio 1 Indanone in Advanced Chemical Synthesis
Utilization as a Key Synthetic Intermediate for Complex Organic Molecules
The 1-indanone (B140024) framework is a prominent starting point for constructing intricate molecular architectures, including naturally occurring compounds and novel fused-ring systems. nih.gov Organic chemists employ indanones in annulation reactions—processes that build new rings onto the existing scaffold—to create diverse and complex polycyclic compounds. nih.gov These reactions can lead to the stereoselective formation of valuable fused- and spirocyclic frameworks. nih.gov
The versatility of the 1-indanone core has been demonstrated in the total synthesis of several bioactive natural products. Examples include:
Fredericamycin A
Jatropholone A and B
Coleophomone A
Swinhoeisterol A
These syntheses underscore the strategic importance of the indanone scaffold in providing a rigid and reliable template for assembling complex stereocenters and ring systems. nih.gov As a substituted derivative, 4-Methylthio-1-indanone offers a unique functional handle (the methylthio group) that can be used to further elaborate molecular complexity, serving as a valuable intermediate for academic and industrial research.
Table 1: Examples of Complex Molecular Scaffolds Derived from 1-Indanone Intermediates
| Target Scaffold Type | Synthetic Strategy Example | Resulting Structure | Reference |
| Fused Carbocycles | Rhodium-catalyzed reaction with terminal alkynes | Fused polycyclic aromatic systems | nih.gov |
| Spirocyclic Frameworks | Multicomponent reaction with aryl aldehydes | Spirotruxenes and other spiro compounds | nih.gov |
| Natural Product Cores | Multi-step synthesis involving methylation and cyclization | Core structure of Swinhoeisterol A | nih.gov |
Role as a Building Block in the Construction of Advanced Pharmaceutical Scaffolds
In medicinal chemistry, the 1-indanone motif is considered a "privileged scaffold" due to its frequent appearance in pharmacologically active molecules. nih.govmdpi.com Its structure serves as a fundamental building block for a range of drugs targeting various diseases. nbinno.com The indanone core is a key component in treatments for neurodegenerative disorders, viral infections, and cancer. nih.govresearchgate.net
One of the most notable pharmaceuticals built upon this scaffold is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. mdpi.com Another significant example is Indinavir, a protease inhibitor used in the management of HIV/AIDS. nbinno.com The success of these drugs has cemented the importance of indanone derivatives in drug discovery and development. nbinno.comnbinno.com The presence of the methylthio group in this compound provides an additional point for chemical modification, allowing chemists to fine-tune the steric and electronic properties of potential drug candidates to optimize their binding affinity and pharmacokinetic profiles.
Table 2: Pharmaceutical Applications of the 1-Indanone Scaffold
| Therapeutic Area | Drug/Candidate Example | Mechanism of Action | Reference |
| Neurodegenerative Disease | Donepezil | Acetylcholinesterase inhibitor | mdpi.com |
| Antiviral (HIV/AIDS) | Indinavir | Protease inhibitor | nbinno.com |
| Parkinson's Disease | Rasagiline | MAO-B inhibitor | nbinno.com |
| Cancer | Various investigational compounds | Anticancer and cytotoxic activities | nih.gov |
| Anti-inflammatory | Investigational isoxazole-fused indanones | Anti-inflammatory and antimicrobial activity | nih.gov |
Integration into Agrochemical Development
The utility of the 1-indanone scaffold extends beyond medicine into the field of agriculture. researchgate.net Derivatives of 1-indanone have been developed as active ingredients in various crop protection agents, including insecticides, fungicides, and herbicides. nih.govnbinno.com The structural versatility of the indanone core allows for the creation of molecules with targeted activity against specific pests and plant diseases. nbinno.com
As a key chemical intermediate, 1-indanone provides a platform for developing novel agrochemicals. nbinno.com Research in this area focuses on synthesizing derivatives that offer high efficacy, selectivity, and favorable environmental profiles. The incorporation of different functional groups, such as the methylthio group in this compound, is a key strategy for discovering new and more effective solutions for pest and disease management in agriculture. nbinno.com
Potential in Materials Science and Optoelectronic Applications
While less explored than its pharmaceutical applications, the indanone scaffold has shown potential in the realm of materials science. The rigid, conjugated structure of indanone derivatives makes them attractive candidates for developing organic functional materials. nih.gov Specifically, related structures like indane-1,3-dione are utilized in organic electronics, photopolymerization processes, and optical sensing technologies. mdpi.com
Research has indicated that certain complex molecules derived from 1-indanone, such as spirotruxenes, exhibit interesting photophysical properties. nih.gov These properties, including strong quantum yields resulting from enhanced conjugation, suggest potential applications as blue-green-light-emitting materials for use in technologies like Organic Light-Emitting Diodes (OLEDs). nih.gov The this compound derivative, with its sulfur atom, could potentially influence the electronic properties of such materials, making it an interesting building block for further investigation in this field.
Future Research Directions and Emerging Trends in 4 Methylthio 1 Indanone Chemistry
Development of Novel and More Efficient Synthetic Routes
While classical methods such as Friedel-Crafts acylation have been traditionally used for the synthesis of indanones, the future lies in developing more efficient, scalable, and environmentally benign routes to 4-Methylthio-1-indanone. beilstein-journals.orggoogle.com Modern organic synthesis offers a plethora of tools that can be applied to this challenge.
Key research directions include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become indispensable for constructing complex molecular architectures. hilarispublisher.com Future work could focus on developing a one-pot cascade reaction, perhaps involving a Heck reaction followed by an intramolecular aldol-type annulation, to assemble the this compound core from simpler, commercially available starting materials. liv.ac.uk Similarly, rhodium-catalyzed asymmetric intramolecular additions could be explored to produce enantiomerically pure derivatives. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times, often leading to higher yields and cleaner reaction profiles. beilstein-journals.org The application of microwave-assisted organic synthesis (MAOS) to the key cyclization step in this compound synthesis could offer a significant process intensification advantage over conventional heating methods. umontreal.ca
Photocatalysis: The use of light to drive chemical reactions under mild conditions has revolutionized synthetic chemistry. hilarispublisher.com A potential avenue of research is the development of a photocatalytic route for the construction or functionalization of the indanone skeleton, which could provide access to novel derivatives that are inaccessible through traditional thermal methods.
| Methodology | Typical Conditions | Potential Advantages for this compound Synthesis | Challenges |
|---|---|---|---|
| Classical Friedel-Crafts | Strong Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄), stoichiometric amounts | Well-established, straightforward | Harsh conditions, large amounts of acid waste, low functional group tolerance |
| Palladium-Catalyzed Cascade | Pd catalyst, ligand, base, high temperature | High efficiency, one-pot procedure, potential for complexity generation liv.ac.uk | Catalyst cost, ligand sensitivity, optimization required |
| Microwave-Assisted Nazarov Cyclization | Lewis acid, microwave irradiation | Rapid reaction times, improved yields beilstein-journals.org | Requires specific chalcone-like precursors |
| Photocatalysis | Photocatalyst, light source (e.g., LED), ambient temperature | Mild conditions, unique reactivity pathways hilarispublisher.com | Substrate scope can be limited, mechanistic complexity |
Exploration of Underutilized Reactivity Pathways of the Methylthio-Indanone System
The this compound scaffold possesses multiple reactive sites that offer opportunities for diverse chemical transformations. Future research will likely move beyond simple modifications to explore more complex and underutilized reactivity pathways.
Activation of the Methylthio Group: The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which can profoundly alter the electronic properties and biological activity of the molecule. These oxidized derivatives can also serve as intermediates for further transformations, such as Pummerer rearrangements or as leaving groups in nucleophilic substitution reactions.
C-H Activation/Functionalization: Direct functionalization of the aromatic and aliphatic C-H bonds of the indanone core represents a highly atom-economical approach to generating new derivatives. Rhodium(III)-catalyzed C-H activation, for example, could be used to introduce new substituents at various positions, bypassing the need for pre-functionalized starting materials. organic-chemistry.org
Annulation and Ring-Expansion Reactions: The indanone carbonyl group and the adjacent α-protons are key handles for constructing fused- and spiro-cyclic systems. Recent studies have demonstrated that 1-indanones can participate in transition-metal-catalyzed [5+2] cycloadditions and domino annulations to build complex polycyclic frameworks. nih.gov Applying these strategies to this compound could generate novel carbo- and heterocyclic structures with unique three-dimensional shapes, which is highly desirable in drug discovery.
Computational Design and Prediction of New this compound Derivatives with Tuned Properties
The integration of computational chemistry is set to revolutionize the design of new molecules. hilarispublisher.com Computer-aided design can accelerate the discovery process by predicting the properties of hypothetical molecules, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking studies can be employed to predict the binding affinity of virtual libraries of this compound derivatives against specific biological targets, such as enzymes or receptors. This approach has been successfully used to investigate other indanone derivatives as potential inhibitors of proteins like cereblon. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives and their interactions with biological macromolecules, helping to understand binding mechanisms and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with observed activity, QSAR can be used to predict the biological activity or physicochemical properties of newly designed derivatives. This allows for the rational, in silico optimization of lead compounds to enhance potency or improve pharmacokinetic profiles.
Advances in In Situ Spectroscopic Techniques for Reaction Monitoring
To develop robust and efficient synthetic processes, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is crucial. In situ (in the reaction vessel) spectroscopic techniques provide real-time data, eliminating the need for offline sampling and analysis. perkinelmer.commt.com
Real-Time Monitoring with FTIR and Raman Spectroscopy: Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the consumption of reactants and the formation of products and intermediates in real-time. perkinelmer.commt.com By inserting a probe directly into the reaction mixture, chemists can track the progress of the synthesis of this compound, identify reaction endpoints, and detect the formation of impurities. This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and addition rates.
Process Analytical Technology (PAT): The implementation of these in situ techniques is a cornerstone of Process Analytical Technology (PAT), a framework aimed at designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes. spectroscopyonline.com Adopting PAT principles for the synthesis of this compound would ensure higher consistency, yield, and purity, particularly during scale-up.
| Technique | Principle | Information Gained | Advantages for this compound Synthesis |
|---|---|---|---|
| Mid-Infrared (FTIR) | Measures absorption of IR light by molecular vibrations | Concentration of functional groups (e.g., C=O, C-S) | Highly specific for key functional groups, provides kinetic data perkinelmer.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light | Information on molecular vibrations, especially for non-polar bonds and aromatic rings | Less interference from solvents like water, can be used for solid-phase reactions mdpi.com |
| UV-Visible Spectroscopy | Measures absorption of UV/Vis light by electronic transitions | Concentration of chromophores (e.g., aromatic systems) | Simple, cost-effective, good for tracking conjugated systems mdpi.com |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The future of chemical synthesis is moving towards automation and continuous processing. mpg.de Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. umontreal.canih.gov
Automated Optimization: Automated synthesis platforms can be programmed to systematically vary reaction parameters (e.g., temperature, residence time, stoichiometry) and use inline analytical techniques to identify the optimal conditions for the synthesis of this compound. This automated approach can explore a much wider parameter space than manual methods, leading to more highly optimized and robust processes. researchgate.net
Integration of Downstream Processing: Flow chemistry setups can also incorporate continuous purification modules, such as liquid-liquid extraction or chromatography, to create a fully integrated "synthesis-to-product" system. vapourtec.comresearchgate.net This represents the ultimate goal for the efficient and on-demand manufacturing of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
